N'-[(Z)-pyridin-4-ylmethylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE typically involves the condensation of 4-pyridinecarboxaldehyde with 2-(thiophen-2-yl)acetohydrazide under reflux conditions in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or thiophene rings.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. Molecular docking studies have shown that it can bind to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the thiophene ring.
N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine: Contains a furan ring instead of a thiophene ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group instead of a pyridine ring
Uniqueness
N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-2-(THIOPHEN-2-YL)ACETOHYDRAZIDE is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a wide range of biological targets and makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C12H11N3OS |
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Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-[(Z)-pyridin-4-ylmethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H11N3OS/c16-12(8-11-2-1-7-17-11)15-14-9-10-3-5-13-6-4-10/h1-7,9H,8H2,(H,15,16)/b14-9- |
InChI Key |
KEJQCXGOAACJPG-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C\C2=CC=NC=C2 |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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